Jasmolin I
Jasmolin I
Jasmolin I is a member of pyrethrins.
Brand Name:
Vulcanchem
CAS No.:
4466-14-2
VCID:
VC20794352
InChI:
InChI=1S/C21H30O3/c1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h8-9,11,16,18-19H,7,10,12H2,1-6H3/b9-8-/t16-,18+,19+/m1/s1
SMILES:
CCC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C)C
Molecular Formula:
C21H30O3
Molecular Weight:
330.5 g/mol
Jasmolin I
CAS No.: 4466-14-2
Cat. No.: VC20794352
Molecular Formula: C21H30O3
Molecular Weight: 330.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Jasmolin I is a member of pyrethrins. |
|---|---|
| CAS No. | 4466-14-2 |
| Molecular Formula | C21H30O3 |
| Molecular Weight | 330.5 g/mol |
| IUPAC Name | [(1S)-2-methyl-4-oxo-3-[(Z)-pent-2-enyl]cyclopent-2-en-1-yl] (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |
| Standard InChI | InChI=1S/C21H30O3/c1-7-8-9-10-15-14(4)18(12-17(15)22)24-20(23)19-16(11-13(2)3)21(19,5)6/h8-9,11,16,18-19H,7,10,12H2,1-6H3/b9-8-/t16-,18+,19+/m1/s1 |
| Standard InChI Key | NZKIRHFOLVYKFT-VUMXUWRFSA-N |
| Isomeric SMILES | CC/C=C\CC1=C([C@H](CC1=O)OC(=O)[C@@H]2[C@H](C2(C)C)C=C(C)C)C |
| SMILES | CCC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C)C |
| Canonical SMILES | CCC=CCC1=C(C(CC1=O)OC(=O)C2C(C2(C)C)C=C(C)C)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator